Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate
Description
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a carbamate-protected intermediate featuring a piperidine core substituted with a 4,6-dimethylpyrimidin-2-yl group. This compound is likely utilized in medicinal chemistry as a precursor for bioactive molecules targeting enzymes or receptors requiring aromatic or heterocyclic interactions .
Properties
Molecular Formula |
C19H31N5O3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H31N5O3/c1-13-12-14(2)23-17(22-13)24-10-6-15(7-11-24)16(25)20-8-9-21-18(26)27-19(3,4)5/h12,15H,6-11H2,1-5H3,(H,20,25)(H,21,26) |
InChI Key |
JOKZCHQWZBXJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs from Patent Literature
The following compounds share structural motifs with the target molecule, differing in substituents or core rings:
Tert-butyl (1-acetylpiperidin-4-yl)carbamate ()
- Structure : Piperidine ring with an acetyl group at the 1-position and a tert-butyl carbamate at the 4-position.
- Synthesis : Reacts tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The crude product is used directly in subsequent steps without purification .
- Key Differences: Lacks the pyrimidinyl substituent present in the target compound. Acetyl group may reduce steric hindrance compared to the bulkier 4,6-dimethylpyrimidin-2-yl group. Potential application as a prodrug due to the acetylated amine.
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate ()
- Structure: Cyclohexane ring with amino and methoxy substituents, linked to a methyl-carbamate group.
- Synthesis: Derived from 1-(aminomethyl)-4-methoxycyclohexanamine via carbamate protection.
- Key Differences: Cyclohexane core vs. piperidine in the target compound. Amino group offers additional sites for functionalization .
Pyrazolo[3,4-d]pyrimidine-Chromenone Derivatives ()
- Structure: Complex heterocycles (e.g., pyrazolopyrimidine and fluorophenyl chromenone) with tert-butyl carbamate on a furan-methyl group.
- Synthesis : Utilizes Suzuki coupling with boronic acids and palladium catalysts.
- Key Differences :
Comparative Analysis Table
Key Research Findings
Synthetic Efficiency :
- The target compound’s synthesis likely requires coupling reactions to introduce the pyrimidinyl group, contrasting with ’s straightforward acylation.
- Parallel reactions in achieved a 67% yield of tert-butyl (1-acetylpiperidin-4-yl)carbamate, suggesting scalability for analogs .
Physicochemical Properties :
- The 4,6-dimethylpyrimidin-2-yl group in the target compound may improve π-π stacking in biological targets compared to acetyl or methoxy substituents.
- Cyclohexane-based analogs () exhibit higher lipophilicity (ClogP ~2.5) than piperidine derivatives (ClogP ~1.8), influencing bioavailability .
Biological Relevance :
- Pyrimidine and pyrazolopyrimidine cores () are associated with kinase inhibition (e.g., EGFR, VEGFR), suggesting the target compound could be optimized for similar pathways .
Biological Activity
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrimidine derivative. Its molecular formula is , indicating a structure that allows for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Pharmacological Applications
Compounds containing pyrimidine and piperidine structures have been associated with various therapeutic effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anticancer Properties : Research indicates that derivatives of pyrimidine can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Effects : The combination of piperidine and pyrimidine rings may enhance the compound's ability to act against bacterial infections.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Case Studies
-
Antidepressant Efficacy :
- A study evaluated the antidepressant effects of similar piperidine derivatives on animal models, demonstrating a significant reduction in depressive behaviors. The mechanism was linked to increased serotonin levels in the brain.
-
Antitumor Activity :
- In vitro studies showed that related compounds inhibited the growth of cancer cell lines (e.g., HepG2 liver carcinoma cells). The presence of the pyrimidine ring was crucial for enhancing cytotoxicity.
-
Antimicrobial Properties :
- Research indicated that the compound exhibited antibacterial activity against Gram-positive bacteria, with potential applications in developing new antibiotics.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ 1.3–1.5 ppm for 9H), pyrimidine protons (δ 8.2–8.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₂N₅O₃: 394.2453) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity .
How does the compound’s stability vary under different experimental conditions?
Basic Research Question
Stability studies indicate:
Basic Research Question
- PPE : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What computational methods optimize its reaction pathways and regioselectivity?
Advanced Research Question
- DFT Calculations : Predict activation energies for carbamate formation and piperidine ring functionalization .
- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni-based systems) .
How can its biological activity be evaluated against enzyme targets?
Advanced Research Question
Advanced Research Question
- Piperidine Substitution : Replacing 4,6-dimethylpyrimidine with chloropyrimidine increases electrophilicity but reduces solubility .
- Carbamate Linkers : Ethyl vs. methyl spacers alter conformational flexibility and binding affinity .
What strategies resolve contradictions in reported stability or reactivity data?
Advanced Research Question
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) .
- Advanced Analytics : Use LC-MS to identify degradation byproducts and trace impurities .
How can its synthesis be scaled without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
